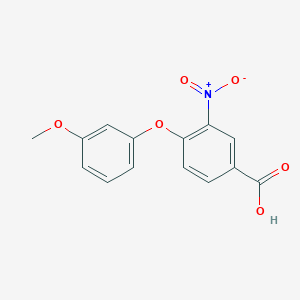
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO6 It is a derivative of benzoic acid, featuring a methoxyphenoxy group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-3-nitrobenzoic acid typically involves the nitration of 4-(3-Methoxyphenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 4-(3-Methoxyphenoxy)-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-3-nitrobenzoic acid depends on its specific applicationThese interactions can influence the compound’s biological activity and its role in materials science .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyphenoxy)-3-nitrobenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-(3-Methoxyphenoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid is unique due to the presence of both a methoxyphenoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
139776-16-2 |
|---|---|
Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-(3-methoxyphenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO6/c1-20-10-3-2-4-11(8-10)21-13-6-5-9(14(16)17)7-12(13)15(18)19/h2-8H,1H3,(H,16,17) |
InChI Key |
NLPNFNRTRAKAAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















